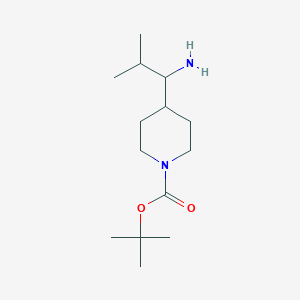

Tert-butyl 4-(1-amino-2-methylpropyl)piperidine-1-carboxylate

説明

Tert-butyl 4-(1-amino-2-methylpropyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a branched aliphatic amine substituent at the 4-position. This structure is of interest in medicinal chemistry, particularly in the development of small-molecule therapeutics targeting central nervous system (CNS) disorders or viral infections, where piperidine scaffolds are common .

特性

IUPAC Name |

tert-butyl 4-(1-amino-2-methylpropyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O2/c1-10(2)12(15)11-6-8-16(9-7-11)13(17)18-14(3,4)5/h10-12H,6-9,15H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJAPRAVWFUMDRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1CCN(CC1)C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(1-amino-2-methylpropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and other reagents. One common method includes the following steps:

Starting Material: The synthesis begins with piperidine, which is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The temperature is usually maintained at room temperature to slightly elevated temperatures.

Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired tert-butyl 4-(1-amino-2-methylpropyl)piperidine-1-carboxylate with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards.

化学反応の分析

Types of Reactions

Tert-butyl 4-(1-amino-2-methylpropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace existing substituents under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

科学的研究の応用

Pharmaceutical Applications

Tert-butyl 4-(1-amino-2-methylpropyl)piperidine-1-carboxylate is primarily used in the development of therapeutic agents targeting neurological conditions and other diseases. Its applications include:

- Antidepressants : The compound's structural similarity to known antidepressants allows it to be explored as a potential candidate for treating mood disorders.

- Anticancer Agents : Research indicates that derivatives of this compound exhibit activity against various cancer cell lines, showing promise in oncology .

- Neurological Disorders : It has been investigated for its effects on neurotransmitter systems, potentially aiding in the treatment of conditions like anxiety and schizophrenia .

Case Studies and Research Findings

Recent studies have demonstrated the effectiveness of tert-butyl 4-(1-amino-2-methylpropyl)piperidine-1-carboxylate derivatives in various biological assays:

- A study published in Chemistry & Biology Interface highlighted the compound's ability to inhibit pyroptosis, a form of programmed cell death associated with inflammation, indicating potential applications in treating inflammatory diseases .

- Another research article reported that modifications to the compound's structure could enhance its anticancer efficacy, suggesting that systematic structural alterations can lead to improved therapeutic profiles .

作用機序

The mechanism of action of tert-butyl 4-(1-amino-2-methylpropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a family of tert-butyl piperidine-1-carboxylate derivatives, where substituents at the 4-position dictate physicochemical and biological properties. Key analogues include:

Key Observations:

- Solubility and Lipophilicity : The pyridine-containing analogue exhibits higher polarity due to the heteroaromatic ring, whereas the brominated analogue 2b is more lipophilic, favoring membrane permeability.

- Synthetic Utility : The Boc group in all three compounds enables selective deprotection for further functionalization, though the reactivity of the 4-position substituent (e.g., amine vs. ether) dictates downstream synthetic pathways .

生物活性

Tert-butyl 4-(1-amino-2-methylpropyl)piperidine-1-carboxylate (TBAP) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: C13H22N2O2

- Molecular Weight: 238.33 g/mol

- CAS Number: 87120-72-7

The compound features a piperidine ring substituted with a tert-butyl group and an aminoalkyl side chain, which is critical for its biological interactions.

Research indicates that TBAP may interact with various biological targets, notably:

- P-glycoprotein (P-gp): TBAP has shown preferential selectivity toward P-gp, an ATP-binding cassette transporter involved in drug efflux. Studies suggest that TBAP can stimulate ATPase activity in P-gp, enhancing its function as a modulator of drug transport across cell membranes .

- Neuroprotective Effects: Preliminary studies have indicated that TBAP may exhibit neuroprotective properties, potentially through inhibition of amyloid-beta aggregation. This activity is crucial in the context of neurodegenerative diseases such as Alzheimer's disease .

Biological Activity Data

The following table summarizes the biological activity data for TBAP and related compounds:

| Compound | Target | Activity | IC50/Ki Values |

|---|---|---|---|

| Tert-butyl 4-(1-amino-2-methylpropyl)piperidine-1-carboxylate | P-glycoprotein (P-gp) | ATPase stimulation | EC50 not specified |

| Related Compound M4 | β-secretase & Acetylcholinesterase | Inhibition of Aβ aggregation | IC50 = 15.4 nM (β-secretase) |

| Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | Mycobacterium tuberculosis | Inhibition of MenA | IC50 = 13-22 μM |

Case Studies and Research Findings

-

In Vitro Studies on P-gp Modulation:

A study demonstrated that TBAP could enhance the ATPase activity of P-gp, suggesting a role in overcoming multidrug resistance in cancer therapies. The compound's ability to interact with the transmembrane domains of P-gp was confirmed through biochemical assays . -

Neuroprotective Potential:

In a model assessing the protective effects against amyloid-beta toxicity, TBAP showed promise in improving cell viability in astrocytes exposed to toxic concentrations of Aβ. It was observed that treatment with TBAP reduced TNF-α production, indicating a potential anti-inflammatory mechanism . -

Antimicrobial Activity:

Related studies on piperidine derivatives have highlighted their potential as antimicrobial agents against Mycobacterium tuberculosis. Compounds structurally similar to TBAP exhibited significant inhibitory effects on MenA, an enzyme critical for bacterial survival .

Q & A

Q. What are the critical steps for synthesizing tert-butyl 4-(1-amino-2-methylpropyl)piperidine-1-carboxylate in a laboratory?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the piperidine core and subsequent functionalization. Key steps include:

- Protection of the piperidine nitrogen using tert-butyloxycarbonyl (Boc) groups to prevent undesired side reactions .

- Introduction of the 1-amino-2-methylpropyl moiety via nucleophilic substitution or reductive amination, depending on precursor availability.

- Purification via column chromatography or recrystallization to isolate the Boc-protected product.

- Deprotection (if required) using acidic conditions (e.g., HCl in dioxane) to yield the free amine.

Optimize solvent selection (e.g., dichloromethane or THF) and temperature control to minimize by-products .

Q. What safety protocols are essential for handling tert-butyl 4-(1-amino-2-methylpropyl)piperidine-1-carboxylate?

Methodological Answer:

- Respiratory protection : Use NIOSH-certified respirators (e.g., P95 for dust/particulates) in poorly ventilated areas .

- Skin/eye protection : Wear nitrile gloves and chemical goggles; ensure eyewash stations are accessible .

- Storage : Store in a cool, dry environment away from incompatible reagents (e.g., strong acids/oxidizers) .

- Waste disposal : Segregate hazardous waste and consult institutional guidelines for specialized disposal .

Note: Acute toxicity data for this specific compound may be limited, so extrapolate precautions from structurally similar piperidine derivatives .

Q. Which analytical techniques validate the purity and structure of tert-butyl 4-(1-amino-2-methylpropyl)piperidine-1-carboxylate?

Methodological Answer:

- GC-MS : Confirm molecular weight and fragmentation patterns using electron ionization (EI) .

- FTIR-ATR : Identify functional groups (e.g., Boc carbonyl stretch at ~1680–1720 cm⁻¹) .

- HPLC-TOF : Assess purity (>98%) and measure exact mass (Δppm <2) .

- NMR : Assign proton environments (e.g., tert-butyl singlet at ~1.4 ppm) and confirm stereochemistry .

Cross-validate results across techniques to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

Methodological Answer:

- Cross-technique validation : Compare NMR coupling constants with X-ray crystallography data (if available) to confirm stereochemistry .

- Isotopic labeling : Use ¹³C or ¹⁵N-labeled precursors to clarify ambiguous peaks in crowded spectra.

- Computational modeling : Perform DFT calculations to predict NMR shifts or IR vibrations and match experimental data .

- By-product analysis : Use LC-MS to identify impurities (e.g., de-Boc intermediates) that may skew results .

Q. What strategies improve synthetic yield in multi-step reactions involving this compound?

Methodological Answer:

- Catalyst optimization : Employ palladium or nickel catalysts for efficient C–N bond formation .

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance reaction rates while avoiding hydrolysis .

- Temperature control : Conduct reactions under inert atmospheres (N₂/Ar) to stabilize sensitive intermediates .

- Workflow automation : Implement flow chemistry for precise control over reaction parameters (e.g., residence time) .

Q. How can computational methods aid in studying this compound’s reactivity for drug discovery?

Methodological Answer:

- Molecular docking : Predict binding affinities to biological targets (e.g., GPCRs) using software like AutoDock .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .

- MD simulations : Model solvation effects and conformational flexibility in physiological environments .

- SAR studies : Correlate structural modifications (e.g., substituent effects) with activity using QSAR models .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in toxicity data for this compound?

Methodological Answer:

- Literature review : Compare toxicity classifications (e.g., GHS) across structurally analogous piperidine derivatives .

- In vitro assays**: Conduct cytotoxicity screens (e.g., MTT assay) using human cell lines to generate compound-specific data .

- Metabolic profiling : Use LC-MS/MS to identify toxic metabolites formed during in vivo degradation .

Q. What experimental designs mitigate crystallographic ambiguities in structure determination?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。